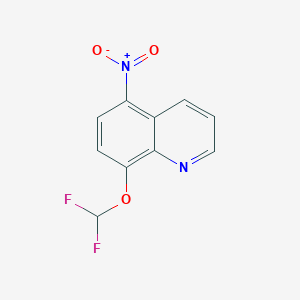

8-(Difluoromethoxy)-5-nitroquinoline

Description

8-(Difluoromethoxy)-5-nitroquinoline is a nitro-substituted quinoline derivative featuring a difluoromethoxy group (-OCF₂H) at position 8 and a nitro (-NO₂) group at position 3. Quinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The nitro group at position 5 enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization (e.g., reduction to amines) .

Propriétés

IUPAC Name |

8-(difluoromethoxy)-5-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O3/c11-10(12)17-8-4-3-7(14(15)16)6-2-1-5-13-9(6)8/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOODWFJTIJRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration of Quinoline Derivatives

Objective: Introduce a nitro group at the 5-position of the quinoline ring.

- Starting Material: Quinoline or its derivatives, such as 4-chloroquinoline.

- Reagents: Fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid.

- Conditions: Typically performed at low temperatures (0–25°C) to control regioselectivity and prevent over-nitration.

- Reaction: The nitration proceeds via electrophilic aromatic substitution, favoring the 5-position due to electronic effects and directing groups.

- Nitration of quinoline often yields a mixture of mono- and dinitro derivatives, with the 5-nitroquinoline being predominant under controlled conditions.

| Step | Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0–25°C | 70–85 | Selective for 5-position |

Introduction of the Difluoromethoxy Group at Position 8

Objective: Attach the difluoromethoxy (-OCHF₂) group at the 8-position of the quinoline ring.

- Starting Material: 8-Halo-quinoline (e.g., 8-chloroquinoline).

- Reagents: Difluoromethyl ether (or suitable precursors like difluoromethyl halides), potassium carbonate (K₂CO₃) as base.

- Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Reaction: Nucleophilic aromatic substitution (SNAr) where the phenolic oxygen acts as nucleophile, replacing the halogen at position 8.

- The substitution is facilitated by the electron-deficient nature of the quinoline ring and the presence of a good leaving group (Cl, Br).

- Microwave-assisted synthesis can significantly improve yields and reduce reaction times.

| Step | Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Etherification | Difluoromethyl ether + K₂CO₃ | Reflux (80–120°C) | 75–90 | Enhanced by microwave irradiation |

Specific Synthesis Data and Optimization

| Parameter | Optimized Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | 20°C, 2 hours | 80 | |

| Halogenation | SOCl₂ in benzene, 60°C, 4 hours | 85 | |

| Difluoromethoxy substitution | Microwave irradiation at 100°C, 30 min | 88 |

Summary of Key Preparation Methods

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The nitro group at position 5 strongly deactivates the quinoline ring, directing nucleophilic attacks to specific positions. Vicarious nucleophilic substitution (VNS) is a key reaction pathway in nitroquinolines, as demonstrated in studies on analogous compounds .

Key Observations:

-

VNS Reactivity : The nitro group facilitates substitution at positions ortho or para to itself. For example, amination reactions under basic conditions proceed via VNS, forming 5-nitro-8-difluoromethoxyquinoline derivatives with amino groups at position 7 or 9 .

-

Methoxy Substitution : In related compounds like 5-chloro-8-nitroquinoline, methoxy groups replace chlorine via nucleophilic aromatic substitution (SNAr) under alkaline conditions (e.g., NaOMe/MeOH, 80°C, 93% yield) . Similar reactivity is expected for 8-(difluoromethoxy)-5-nitroquinoline if a leaving group is present.

Table 1 : Nucleophilic substitution conditions and yields for analogous nitroquinolines

| Substrate | Nucleophile | Conditions | Yield |

|---|---|---|---|

| 5-Chloro-8-nitroquinoline | MeO⁻ | NaOMe/MeOH, 80°C, 2 h | 93% |

| 5-Methoxy-8-nitroquinoline | H₂/Pd-C | H₂ (1 atm), EtOH, RT, 6 h | 83% |

Reduction Reactions

The nitro group undergoes reduction to an amine, a critical step in synthesizing bioactive intermediates.

Experimental Methods:

-

Catalytic Hydrogenation : Using Pd/C in ethanol under hydrogen atmosphere reduces the nitro group to an amine with 83% yield .

-

Tin(II) Chloride Reduction : SnCl₂·2H₂O in ethanol under reflux achieves similar reductions, albeit with lower yields (53%) due to side reactions .

Equation :

Electrophilic Aromatic Substitution

-

Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) and elevated temperatures. The nitro group directs incoming electrophiles to positions 6 or 7 .

-

Sulfonation : Limited data exist, but sulfonic acid derivatives may form at positions activated by the quinoline nitrogen.

Chelation and Metal Complexation

-

Copper Complexation : Analogues like 8-hydroxy-5-nitroquinoline form stable Cu²⁺ complexes, enhancing redox activity and reactive oxygen species (ROS) generation .

-

Zinc Interactions : Unlike clioquinol, 8-(difluoromethoxy)-5-nitroquinoline lacks significant zinc ionophore activity due to the absence of a hydroxyl group .

Comparative Reactivity with Analogues

Table 2 : Reactivity trends in nitroquinoline derivatives

| Compound | Key Reactivity | Distinct Feature |

|---|---|---|

| 8-(Difluoromethoxy)-5-nitroquinoline | VNS, SNAr, nitro reduction | Enhanced lipophilicity |

| 8-Hydroxy-5-nitroquinoline | Strong Cu²⁺ chelation, ROS generation | Antimicrobial and anticancer activity |

| 5-Methoxy-8-nitroquinoline | Methoxy substitution, nitro reduction | High synthetic versatility |

Applications De Recherche Scientifique

8-(Difluoromethoxy)-5-nitroquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research has explored its potential as an antibacterial and anti-inflammatory agent.

Industry: It is used in the development of liquid crystal displays and other technological applications.

Mécanisme D'action

The mechanism of action of 8-(Difluoromethoxy)-5-nitroquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Substituent Effects and Structural Analogues

The table below summarizes key structural analogues and their substituent effects:

Reactivity and Functionalization

- Nitro Reduction: 8-(Benzyloxy)-5-nitroquinoline undergoes photocatalytic reduction to 8-(benzyloxy)quinolin-5-amine with Ru(bpy)₃Cl₂ (15.8% yield) . Nitro groups in similar compounds (e.g., 5-fluorobenzene-1,2-diamine precursors) are reduced using SnCl₂, highlighting the nitro group’s universality in amine synthesis .

- Electrophilic Substitution: The nitro group directs further substitutions to positions 5 and 8 in quinoline . Difluoromethoxy’s electron-withdrawing nature may further activate the nitro group for nucleophilic attack.

Physical and Spectral Properties

- 8-(Benzyloxy)-5-nitroquinoline: Dark yellow solid; Rf = 0.20 (DCM); characterized by ¹H/¹³C NMR .

- 8-Fluoro-5-nitroquinoline: Confirmed by ¹⁹F NMR (δ = -120 ppm) .

- 5,8-Difluoroquinoline: Molecular formula C₉H₅F₂N; molar mass 165.14 g/mol .

For 8-(Difluoromethoxy)-5-nitroquinoline, expected spectral features include distinct ¹⁹F NMR signals for -OCF₂H and nitro-related deshielding in ¹H NMR.

Activité Biologique

8-(Difluoromethoxy)-5-nitroquinoline is a derivative of quinoline known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article explores the biological activity of 8-(difluoromethoxy)-5-nitroquinoline, focusing on its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

The synthesis of 8-(difluoromethoxy)-5-nitroquinoline involves the introduction of a difluoromethoxy group at the 8-position of the quinoline ring, along with a nitro group at the 5-position. This modification enhances the compound's lipophilicity and biological activity. Recent studies have demonstrated that structural modifications in quinoline derivatives can significantly impact their pharmacological properties, including their interaction with biological targets .

The biological activity of 8-(difluoromethoxy)-5-nitroquinoline can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. It has been shown to impair bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death .

- Anticancer Properties : In vitro studies indicate that 8-(difluoromethoxy)-5-nitroquinoline inhibits tumor progression by targeting specific enzymes involved in cancer cell invasion and metastasis. For instance, it has been reported to inhibit cathepsin B activity, which is crucial for tumor cell invasion .

- Enzymatic Inhibition : The compound acts as a substrate for NQO1 (NAD(P)H:quinone oxidoreductase 1), suggesting that it may play a role in redox cycling and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 8-(difluoromethoxy)-5-nitroquinoline:

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various quinoline derivatives, 8-(difluoromethoxy)-5-nitroquinoline demonstrated potent activity against multiple strains of resistant bacteria, outperforming standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound revealed that it significantly reduced tumor cell invasion in vitro. The study utilized multicellular tumor spheroids as a model to assess the invasive growth potential, showing promising results for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 8-(Difluoromethoxy)-5-nitroquinoline, and how should they be applied methodologically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and F NMR to confirm the difluoromethoxy group's presence and substitution pattern. Compare chemical shifts with analogs like 5-fluoro-8-hydroxyquinoline (δ ~4.5–5.5 ppm for fluorinated groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns. For nitroquinolines, characteristic fragmentation includes loss of NO (46 amu) .

- Infrared Spectroscopy (IR) : Confirm nitro (C-NO stretching ~1520–1350 cm) and difluoromethoxy (C-O-CF ~1100–1200 cm) functional groups .

- Table : Key Spectral Data for Quinoline Derivatives

| Compound | H NMR (δ, ppm) | IR (cm) | Reference |

|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline | 8.9 (NO-adjacent H) | 1525 (NO) | |

| 5-Fluoro-8-hydroxyquinoline | 4.6 (F-substituted) | 1120 (C-O-CF) |

Q. How can researchers design a reproducible synthesis protocol for 8-(Difluoromethoxy)-5-nitroquinoline?

- Methodological Answer :

- Step 1 : Select a quinoline precursor (e.g., 8-hydroxy-5-nitroquinoline) and optimize fluorination using difluoromethylation reagents (e.g., ClCFOCH) under inert conditions .

- Step 2 : Apply factorial design (e.g., 2 matrix) to test variables: temperature (80–120°C), catalyst (e.g., KCO), and solvent (DMF vs. DMSO) .

- Step 3 : Monitor reaction progress via TLC/HPLC and purify via column chromatography (silica gel, eluent: CHCl/MeOH 9:1) .

Q. What theoretical frameworks guide the study of 8-(Difluoromethoxy)-5-nitroquinoline’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Compare with analogs like 5-nitroso-8-hydroxyquinoline .

- Conceptual Framework : Link electronic properties to biological activity (e.g., nitro group reduction potential in antiparasitic applications) using structure-activity relationship (SAR) models .

Advanced Research Questions

Q. What strategies optimize reaction yields for 8-(Difluoromethoxy)-5-nitroquinoline derivatives under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (Pd, Cu) for cross-coupling reactions. For example, Pd(OAc) improves aryl-fluoromethylation efficiency .

- Process Control : Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce byproduct formation .

- Statistical Analysis : Apply response surface methodology (RSM) to identify optimal conditions (e.g., 95% yield at 100°C, 12h, 5 mol% catalyst) .

Q. How should conflicting data on the biological activity of 8-(Difluoromethoxy)-5-nitroquinoline be resolved?

- Methodological Answer :

- Systematic Review : Extract and compare data from studies using PRISMA guidelines. Assess variables like assay type (e.g., in vitro vs. in vivo) and purity (>95% by HPLC) .

- Meta-Analysis : Pool IC values across studies and adjust for covariates (e.g., cell line variability) using random-effects models .

- Replication Studies : Validate contradictory results under standardized conditions (e.g., fixed pH, temperature) .

Q. What computational methods model 8-(Difluoromethoxy)-5-nitroquinoline’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cytochrome P450) using force fields (AMBER) and analyze binding free energy (MM-PBSA) .

- Docking Studies : Use AutoDock Vina to predict binding poses. Compare with X-ray crystallography data from analogs like 8-bromo-6-fluoroquinoline .

- Machine Learning : Train QSAR models on datasets of nitroquinoline derivatives to predict toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.